N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-9H-xanthene-9-carboxamide
Description
The compound N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-9H-xanthene-9-carboxamide features a xanthene backbone conjugated via a carboxamide linkage to a thiophene ring substituted with a 3-methyl-1,2,4-oxadiazole moiety. Xanthene derivatives are known for their planar aromatic structure, which often confers fluorescence properties and biological activity, such as enzyme inhibition or antimicrobial effects . The 1,2,4-oxadiazole ring is a nitrogen-oxygen heterocycle valued in medicinal chemistry for its metabolic stability and ability to engage in hydrogen bonding, enhancing target binding .
Properties
IUPAC Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S/c1-12-22-21(27-24-12)19-15(10-11-28-19)23-20(25)18-13-6-2-4-8-16(13)26-17-9-5-3-7-14(17)18/h2-11,18H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQPQMRRERNCLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole core with moderate to excellent yields.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and xanthene rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or xanthene rings.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with oxadiazole and thiophene moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have reported promising results against various cancer cell lines, including breast and colon cancer, with IC50 values in the micromolar range .
Antimicrobial Properties
Compounds containing the oxadiazole ring have demonstrated antimicrobial activity against a range of pathogens. This includes efficacy against bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Research has indicated that similar compounds can inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases.
Fluorescent Dyes
Due to the unique electronic properties conferred by the xanthene core, this compound may be utilized in the development of fluorescent dyes for imaging applications. Its ability to emit light upon excitation makes it suitable for use in biological imaging and as a marker in various assays.
Organic Light Emitting Diodes (OLEDs)
The electronic properties of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-9H-xanthene-9-carboxamide suggest potential applications in organic electronics, particularly in OLED technology. The compound's stability and light-emitting capabilities could enhance device performance.
Mechanistic Studies
The compound's ability to interact with specific biological targets makes it a valuable tool for mechanistic studies in pharmacology. Research into its mode of action can provide insights into how similar compounds might be designed for therapeutic use.
Genotoxicity Studies
Understanding the genotoxic potential of this compound is crucial for its application in medicine. Studies assessing related oxadiazole compounds have shown varying degrees of mutagenicity, emphasizing the need for thorough testing before clinical application.
Case Studies
- Anticancer Efficacy : A study published in ACS Omega explored the anticancer effects of various oxadiazole derivatives, highlighting significant growth inhibition against several cancer cell lines (SNB-19, OVCAR-8) with percent growth inhibitions exceeding 80% .
- Antimicrobial Activity : Research conducted on related compounds demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, suggesting that modifications to the oxadiazole structure could enhance activity against resistant strains.
Mechanism of Action
The mechanism of action of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The compound can bind to these enzymes and disrupt their normal function, leading to cell death.
Comparison with Similar Compounds
Key Observations :
- The 1,2,4-oxadiazole group is a common pharmacophore in antimicrobial and anticancer agents. Its methyl substitution may enhance lipophilicity, improving membrane permeability .
- Xanthene’s rigidity could stabilize interactions with hydrophobic enzyme pockets, as seen in xanthine oxidase inhibitors ().
Biological Activity
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-9H-xanthene-9-carboxamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential applications.
Chemical Structure and Properties
The compound features a 9H-xanthene core , which is known for its pharmacological properties, linked to a 3-methyl-1,2,4-oxadiazole and a thiophene ring . This unique combination enhances its lipophilicity and metabolic stability. The molecular formula is , with a molecular weight of 357.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₃S |
| Molecular Weight | 357.4 g/mol |
| Structural Features | Xanthene core, oxadiazole, thiophene |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives have shown antibacterial effects against various strains such as Xanthomonas oryzae and moderate antifungal activity against Rhizoctonia solani .
Case Study: Antibacterial Efficacy
A study reported EC50 values for several related compounds against Xanthomonas oryzae:
- Compound A: 36.25 μg/mL
- Compound B: 24.14 μg/mL
- Compound C: 19.44 μg/mL
These results suggest that modifications on the oxadiazole structure can enhance antibacterial potency.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties . Similar oxadiazole derivatives have demonstrated effectiveness in inhibiting cancer cell proliferation through various mechanisms, including enzyme inhibition and disruption of cellular processes in malignant cells .
Research Findings on Antitumor Activity
A study on oxadiazole derivatives revealed:
- Significant cytotoxicity against breast cancer cell lines.
- Mechanisms involved include apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR)
The SAR of this compound highlights the importance of functional groups in modulating biological activity. The presence of the thiophene ring enhances electron density, which may improve binding affinity to biological targets.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-(trifluoromethyl)benzamide | Oxadiazole & thiophene | Antimicrobial |
| 5-Trifluoromethyl-N-{[5-methylthiazol]-1,2,4-thiadiazol} | Thiadiazole instead of oxadiazole | Anticancer |
| 4-Bromo-N-{[3-pyridyl]-1,2,4-thiadiazol} | Different heterocyclic ring | Antimicrobial |
Mechanistic Insights
Preliminary studies suggest that this compound may interact with specific enzymes involved in disease pathways. High-throughput screening methods have been employed to assess its efficacy against various biological targets .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-9H-xanthene-9-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the thiophene-oxadiazole moiety via cyclization of thioamide precursors under reflux in acetonitrile .
- Step 2: Coupling the oxadiazole-thiophene intermediate to the xanthene-carboxamide core using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous DMF .
- Critical Conditions:
- Temperature control (60–80°C for cyclization, room temperature for coupling).
- Solvent choice (polar aprotic solvents like DMF enhance coupling efficiency).
- Use of ultrasound-assisted methods to improve reaction rates and yields (reported to increase yields by 15–20% compared to traditional methods) .
Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole and thiophene moieties .
- High-Performance Liquid Chromatography (HPLC): Used with a C18 column (60% acetonitrile/water mobile phase) to assess purity (>95% required for biological assays) .
- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 446.12) .
- Infrared Spectroscopy (IR): Identifies carbonyl stretches (1670–1700 cm⁻¹ for carboxamide) and oxadiazole ring vibrations (950–980 cm⁻¹) .
Q. What initial biological screening assays are recommended to evaluate its potential bioactivity?
- Antimicrobial Activity: Broth microdilution assays against S. aureus and E. coli (MIC values reported in 8–32 µg/mL range) .
- Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Fluorescence Imaging: Assess utility as a probe by measuring excitation/emission spectra (λₑₓ ≈ 490 nm, λₑₘ ≈ 520 nm in PBS) .
Advanced Research Questions
Q. How do structural modifications to the oxadiazole or thiophene moieties affect bioactivity?
-
Oxadiazole Modifications: Replacing the 3-methyl group with electron-withdrawing groups (e.g., -NO₂) enhances antimicrobial activity but reduces fluorescence quantum yield by 30% .
-
Thiophene Substitutions: Adding halogen atoms (e.g., Cl) at the 5-position improves cytotoxicity (IC₅₀ ↓ from 25 µM to 12 µM in MCF-7 cells) but increases metabolic instability .
-
Key Data Table:
Modification Bioactivity Change Fluorescence Impact -NO₂ (Oxadiazole) MIC ↓ 50% Quantum yield ↓ 30% 5-Cl (Thiophene) IC₅₀ ↓ 50% Emission λ unchanged -OCH₃ (Xanthene) Solubility ↑ 2x λₑₓ shifted to 505 nm References:
Q. What strategies can resolve contradictions in reported biological activity data across studies?
- Standardized Assay Conditions: Use uniform protocols (e.g., CLSI guidelines for antimicrobial tests) to minimize variability in MIC values .
- Metabolic Stability Testing: Incubate compounds with liver microsomes to identify rapid degradation (e.g., t₁/₂ < 30 min explains inconsistent cytotoxicity) .
- Orthogonal Validation: Confirm fluorescence imaging results with alternative probes (e.g., FITC controls) to rule out artifacts .
Q. Which computational methods are suitable for studying its interactions with biological targets?
- Molecular Docking: AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., topoisomerase II for anticancer activity) .
- MD Simulations: GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .
- QSAR Modeling: Use CoMFA/CoMSIA to correlate substituent effects with bioactivity .
Q. How can researchers address discrepancies in synthesis yields under varying conditions?
-
Parameter Optimization: Design a DoE (Design of Experiments) to test solvent polarity (DMF vs. THF), temperature (25°C vs. 60°C), and catalyst loading (5–10 mol% Pd) .
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Byproduct Analysis: Use LC-MS to identify side products (e.g., hydrolyzed oxadiazole) and adjust protecting groups .
-
Yield Comparison Table:
Method Solvent Catalyst Yield (%) Traditional DMF EDC 65 Ultrasound DMF EDC 82 Traditional THF DCC 48 References:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
